molecular formula C8H8ClNO4 B8412981 2-(5-Chloro-2-nitrophenoxy)-ethanol

2-(5-Chloro-2-nitrophenoxy)-ethanol

Cat. No.: B8412981
M. Wt: 217.60 g/mol
InChI Key: AHVRBDVVCIUFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-nitrophenoxy)-ethanol is a synthetic organic compound featuring a benzene ring substituted with both chloro and nitro functional groups, linked to an ethanol moiety via an ether bond. This structure makes it a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the development of more complex molecules, particularly in nucleophilic aromatic substitution reactions, where the nitro group activates the aryl chloride for displacement by various nucleophiles. Its potential applications extend to serving as a precursor in the synthesis of dyes, agrochemicals, and pharmaceutical candidates. The product is intended for use in a laboratory setting by qualified professionals. Handling should be conducted in accordance with local safety regulations and appropriate personal protective equipment (PPE) should be worn. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenoxy)ethanol

InChI

InChI=1S/C8H8ClNO4/c9-6-1-2-7(10(12)13)8(5-6)14-4-3-11/h1-2,5,11H,3-4H2

InChI Key

AHVRBDVVCIUFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional similarities of 2-(5-Chloro-2-nitrophenoxy)-ethanol to other nitro- and chloro-substituted phenoxyethanol derivatives are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Physical Properties Source
This compound C₈H₈ClNO₄ 217.61 g/mol -Cl (5), -NO₂ (2), -OCH₂CH₂OH Predicted low solubility in water Inferred from analogs
2-(2,4-Dichlorophenoxy)ethanol C₈H₈Cl₂O₂ 207.05 g/mol -Cl (2,4), -OCH₂CH₂OH Melting point: 327 K; ΔHvap: 65.1 kJ/mol NIST
(5-Chloro-2-nitrophenyl)methanol C₇H₆ClNO₃ 187.58 g/mol -Cl (5), -NO₂ (2), -CH₂OH Similarity score: 0.83 (structural) CAS No. 73033-58-6
2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol C₈H₉ClN₃O₃ 230.63 g/mol -Cl (2), -NO₂ (5), -NHCH₂CH₂OH Listed in EC Inventory; 100% purity SDS

Key Observations :

  • Substituent Effects : The presence of a nitro group at position 2 enhances electron-withdrawing effects, reducing electron density on the benzene ring and increasing stability toward electrophilic substitution. Chlorine at position 5 further polarizes the ring, influencing reactivity and intermolecular interactions .
  • Thermal Stability: Higher molecular weight correlates with increased melting points; for example, 2-(2,4-Dichlorophenoxy)ethanol melts at 327 K, whereas methanol analogs (e.g., (5-Chloro-2-nitrophenyl)methanol) likely have lower melting points .

Key Insights :

  • For example, 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol mandates precautions against inhalation .

Preparation Methods

Williamson Ether Synthesis

The Williamson reaction, coupling 5-chloro-2-nitrophenol with 2-chloroethanol, remains the most scalable approach.

Procedure :
5-Chloro-2-nitrophenol (1.0 equiv) and 2-chloroethanol (1.2 equiv) are dissolved in anhydrous DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is heated to 80°C for 12 hours. The crude product is extracted with dichloromethane, washed with water, and purified via vacuum distillation.

Optimization Insights :

  • Base Selection : K2CO3 outperforms NaOH due to reduced side reactions (e.g., elimination of 2-chloroethanol to ethylene oxide).

  • Solvent : DMF enhances nucleophilicity of the phenoxide ion, improving yields to 75–82%.

Table 1: Williamson Ether Synthesis Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF801282
NaOHDMSO901068
Cs2CO3THF701574

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under milder conditions, ideal for acid-sensitive substrates.

Procedure :
5-Chloro-2-nitrophenol (1.0 equiv), ethylene glycol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD; 1.2 equiv) are combined in THF at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography.

Advantages :

  • Steric Control : Exclusive formation of the desired ether without competing alkoxylation byproducts.

  • Yield : 85–89% with high reproducibility.

Alkoxylation with Ethylene Oxide

Gas-phase reactions with ethylene oxide offer industrial scalability but require stringent safety protocols.

Procedure :
5-Chloro-2-nitrophenol is dissolved in a 10% NaOH solution, and ethylene oxide gas is bubbled through the mixture at 40°C for 8 hours. The product precipitates upon acidification and is recrystallized from ethanol.

Challenges :

  • Byproduct Formation : Excess ethylene oxide may lead to polyether byproducts.

  • Yield : Moderate (65–72%) due to competing hydrolysis of ethylene oxide.

Comparative Analysis of Etherification Methods

Table 2: Method-Specific Advantages and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson75–8298–99HighModerate
Mitsunobu85–8999+LowHigh
Alkoxylation65–7295–97HighLow
  • Williamson Synthesis : Best suited for bulk production despite higher energy inputs.

  • Mitsunobu Reaction : Preferred for lab-scale synthesis requiring high purity.

  • Alkoxylation : Limited to facilities with ethylene oxide handling capabilities.

Purification and Characterization

Distillation Techniques

Vacuum distillation (0.01–0.05 bar, 115–120°C) effectively separates this compound from oligomeric byproducts.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves residual phenolic starting material, achieving >99% purity .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-nitrophenoxy)-ethanol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-chloro-2-nitrophenol and ethylene oxide or ethylene carbonate under acidic or basic conditions. For example:

  • Route 1 : React 5-chloro-2-nitrophenol with ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours, catalyzed by K₂CO₃ .
  • Route 2 : Use ethylene glycol monotosylate as an alkoxylating agent in the presence of NaH, followed by purification via recrystallization in methanol (yield: ~65–75%) .

Q. Optimization Strategies :

  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1).
  • Adjust stoichiometry (1:1.2 molar ratio of phenol to ethylene oxide) to minimize side products.
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixture) .

Table 1 : Comparative Synthetic Routes

MethodCatalyst/SolventTemperatureYield
Ethylene oxide + K₂CO₃DMF70°C68%
Ethylene glycol tosylate + NaHTHF25°C72%

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for the ethanol -CH₂OH triplet (~δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–8.2 ppm) .
    • ¹³C NMR : Confirm the ether linkage (C-O-C) at ~68–70 ppm.
  • Infrared Spectroscopy (IR) : Identify O-H stretching (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile:water 70:30) to assess purity (>95%) .

Validation : Compare spectral data with NIST Chemistry WebBook or PubChem entries for analogous nitrophenoxyethanol derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer : Contradictions often arise from variations in assay conditions, purity, or biological models. To address this:

  • Standardize Assay Protocols :
    • Use a common cell line (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
    • Validate compound stability under assay conditions via LC-MS .
  • Purity Verification : Require ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Case Study : Discrepancies in cytotoxicity (IC₅₀) values may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Re-test using orthogonal methods .

Q. How can computational methods predict the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate bond dissociation energies (BDEs) for the nitro and chloro groups to predict hydrolytic stability.
    • Simulate pH-dependent degradation pathways (e.g., nitro group reduction at pH < 3) .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous vs. organic solvents to guide storage conditions (e.g., avoid prolonged exposure to light/heat) .

Table 2 : Predicted Reactivity Parameters

ParameterValue (DFT)Experimental Validation
Nitro group BDE285 kJ/molTGA/DSC analysis
Hydrolysis half-life (pH 7)72 hoursLC-MS monitoring

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer :

  • Photodegradation Studies :
    • Expose the compound to UV light (λ = 254 nm) in aqueous solution; analyze degradation products via LC-QTOF-MS .
  • Soil Microcosm Experiments :
    • Incubate with agricultural soil (25°C, 60% moisture) for 30 days; quantify residual compound via QuEChERS extraction and GC-ECD .
  • Ecotoxicity Screening :
    • Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .

Q. Key Metrics :

  • Log Kow (octanol-water partition coefficient): Estimate via shake-flask method to assess bioaccumulation potential.
  • Half-life in water: ~14 days (predicted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.